

An In-depth Technical Guide to Lithium Dicyclohexylamide (CAS: 4111-55-1)

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Compound of Interest

Compound Name: *Lithium dicyclohexylamide*

Cat. No.: *B1589649*

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Executive Summary

Lithium dicyclohexylamide (LiNCy_2 , CAS No. 4111-55-1) is a potent, non-nucleophilic strong base widely utilized in organic synthesis. Its defining characteristic is the substantial steric bulk provided by two cyclohexyl rings attached to the nitrogen atom. This steric hindrance minimizes its nucleophilicity, making it an exceptional reagent for the selective abstraction of protons, even from very weak carbon acids, without competing nucleophilic addition reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, safety protocols, and detailed experimental procedures.

Chemical and Physical Properties

LiNCy_2 is a pyrophoric, air- and moisture-sensitive solid.[2] It is typically handled as a solution in an aprotic solvent like tetrahydrofuran (THF), where it is soluble.[2] Its high basicity, coupled with low nucleophilicity, makes it invaluable for generating specific enolates from ketones and esters for subsequent carbon-carbon bond-forming reactions.[1]

Quantitative Data

The physical and chemical properties of **Lithium Dicyclohexylamide** and its precursor, dicyclohexylamine, are summarized below for easy reference.

Table 1: Properties of **Lithium Dicyclohexylamide**

| Property | Value | Reference |
|-------------------|-------------------------------------|---|
| CAS Number | 4111-55-1 | [1] [2] [3] [4] |
| Molecular Formula | C ₁₂ H ₂₂ LiN | [3] [4] |
| Molecular Weight | 187.3 g/mol | [1] [3] |
| Appearance | Solid | [5] [6] |

| Solubility | Soluble in THF; Partially soluble in benzene and hexanes [\[2\]](#) |

Table 2: Properties of Dicyclohexylamine (Precursor)

| Property | Value | Reference |
|-----------------------|-----------------------------------|--|
| CAS Number | 101-83-7 | [7] |
| Molecular Formula | C ₁₂ H ₂₃ N | [7] |
| Molecular Weight | 181.32 g/mol | [7] |
| Appearance | Clear, colorless liquid | [8] [9] |
| Melting Point | -0.1 °C | [7] [8] |
| Boiling Point | 256 °C @ 1013 hPa | [7] [8] |
| Density | 0.91 g/mL at 25 °C | [7] [8] |
| pKa of conjugate acid | 10.4 | [7] [10] |

| Water Solubility | 0.8 g/L at 25 °C [\[8\]](#) |

Synthesis and Handling

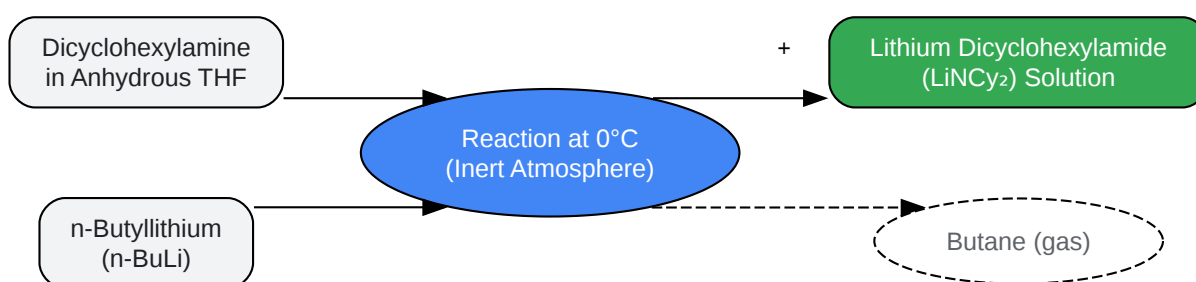
Synthesis Protocol

The most common laboratory-scale synthesis of LiNCy₂ involves the deprotonation of dicyclohexylamine with an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis of **Lithium Dicyclohexylamide**

- **Preparation:** An oven-dried, round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and septum is charged with anhydrous tetrahydrofuran (THF).
- **Addition of Amine:** Dicyclohexylamine is added to the flask via syringe.
- **Cooling:** The stirred solution is cooled to 0 °C using an ice bath.
- **Deprotonation:** A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled amine solution over a period of 20-30 minutes. The reaction is exothermic and produces butane gas.
- **Completion:** After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the lithium amide. The resulting solution of LiNCy₂ is ready for use.

Note: For solid LiNCy₂, the solvent can be removed under reduced pressure, yielding a free-flowing solid. However, both the solution and the solid are pyrophoric and must be handled with extreme care.^[2]



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Caption: Synthesis of **Lithium Dicyclohexylamide** from Dicyclohexylamine and n-BuLi.

Safety and Handling

Lithium dicyclohexylamide is a hazardous chemical that requires strict safety protocols.

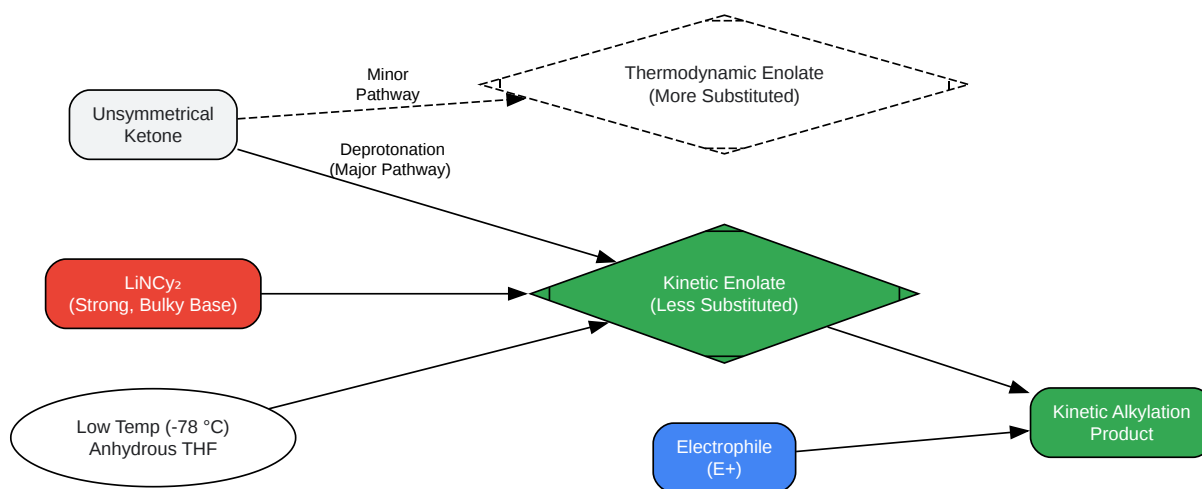
- Hazards:
 - Pyrophoric: Catches fire spontaneously if exposed to air (H250).[\[3\]](#)[\[5\]](#)
 - Water-Reactive: In contact with water, it releases flammable gas (H261).[\[3\]](#)[\[5\]](#)
 - Corrosive: Causes severe skin burns and serious eye damage (H314).[\[3\]](#)[\[5\]](#)
- Precautions:
 - Handle only under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[\[1\]](#)
 - Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[\[5\]](#)
 - Store in a tightly closed container under inert gas in a cool, dry, well-ventilated area.[\[11\]](#)
 - Keep away from water, acids, and strong oxidizing agents.[\[10\]](#)[\[12\]](#)

Applications in Organic Synthesis

The primary utility of LiNCy₂ stems from its high basicity and significant steric hindrance, which renders it non-nucleophilic.[\[1\]](#) This combination is ideal for the regioselective and stereoselective deprotonation of carbonyl compounds to form specific enolates.

Kinetic Enolate Formation

LiNCy₂ is particularly effective for generating the kinetic enolate from unsymmetrical ketones.[\[1\]](#) Due to its large size, the base preferentially abstracts the less sterically hindered α-proton, leading to the less substituted, kinetically favored enolate. This is a cornerstone strategy in stereocontrolled synthesis.[\[1\]](#)[\[13\]](#)[\[14\]](#)



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Caption: Regioselective formation of a kinetic enolate using LiNCy₂.

Comparison with LDA

Lithium diisopropylamide (LDA) is another widely used non-nucleophilic base. LiNCy₂ is even more sterically hindered than LDA, which can lead to different or enhanced selectivity in certain reactions.^[1] However, LiNCy₂ often has lower solubility in hydrocarbon solvents compared to LDA.^[1] Despite differences in aggregation and solubility, both bases exhibit similar solution behavior in THF, existing primarily as cyclic dimers.^[1]

Other Applications

Beyond enolate formation, LiNCy₂ is used for:

- Directed ortho-metalation (DoM): A powerful strategy for regioselective functionalization of aromatic compounds.^[1]
- Deprotonation of Weakly Acidic Substrates: Including esters, allyl halides, and alkyl boron reagents.^[2]

- Stereoselective Synthesis: Such as the exclusive formation of (E)-cyclodecene via dehydrohalogenation.[\[1\]](#)

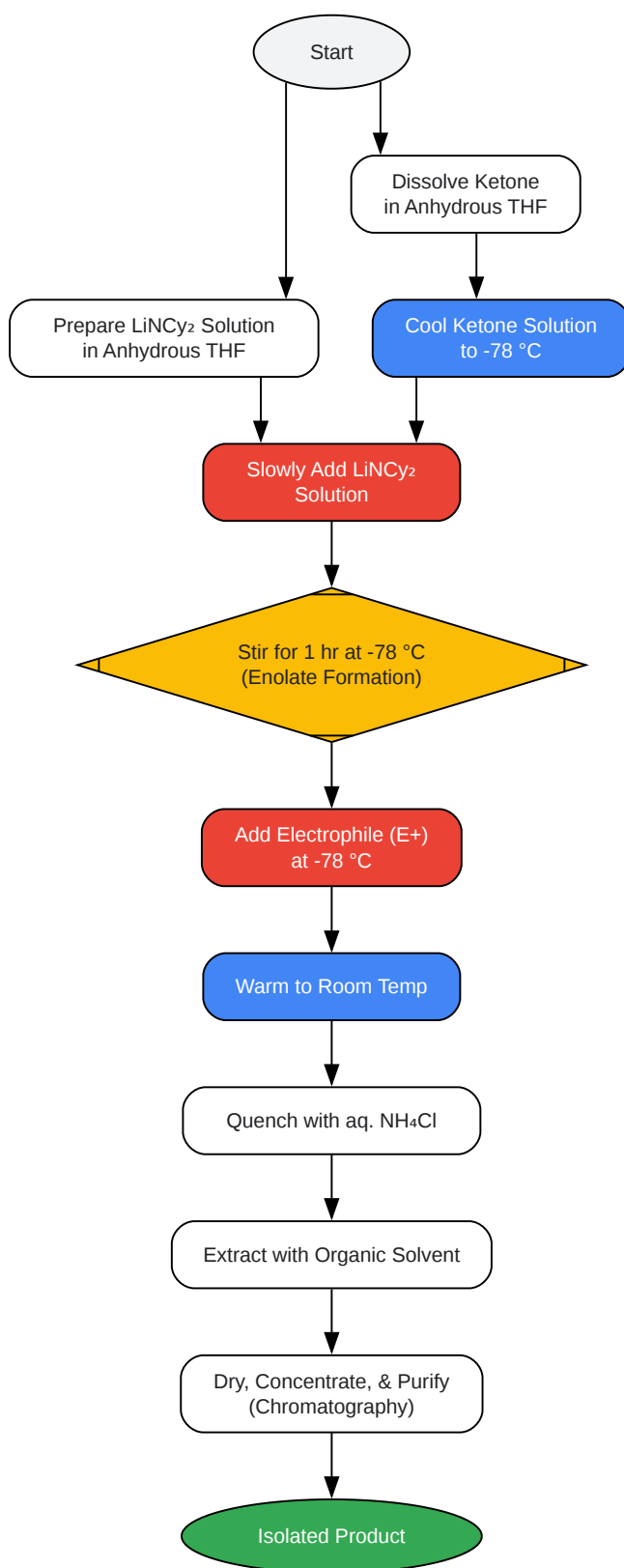
Experimental Workflow: Kinetic Alkylation of a Ketone

The following provides a generalized workflow for the alkylation of an unsymmetrical ketone via its kinetic lithium enolate.

Protocol: General Procedure for Ketone Alkylation

- Base Preparation: Prepare a solution of **Lithium Dicyclohexylamide** (LiNCy₂) in anhydrous THF as described in Section 3.1, or use a commercially available solution.
- Enolate Formation:
 - In a separate oven-dried flask under an inert atmosphere, dissolve the ketone substrate in anhydrous THF.
 - Cool the ketone solution to -78 °C using a dry ice/acetone bath.
 - Slowly add the LiNCy₂ solution dropwise to the ketone solution while maintaining the low temperature.
 - Stir the mixture at -78 °C for 1 hour to ensure complete and irreversible formation of the kinetic lithium enolate.[\[14\]](#)[\[15\]](#)
- Alkylation:
 - Add the electrophile (e.g., methyl iodide, benzyl bromide) dropwise to the enolate solution at -78 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours.[\[15\]](#)
- Workup:

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product using flash column chromatography to isolate the desired α -alkylated ketone.



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Caption: Experimental workflow for the kinetic alkylation of a ketone using LiNCy₂.

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